molecular formula C5H9Br B2751140 5-Bromo-2-pentene CAS No. 51952-42-2

5-Bromo-2-pentene

Cat. No.: B2751140
CAS No.: 51952-42-2
M. Wt: 149.031
InChI Key: NXUCEINLRQGOSH-UHFFFAOYSA-N
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Description

5-Bromo-2-pentene is a chemical compound with the molecular formula C5H9Br . It has an average mass of 149.029 Da and a monoisotopic mass of 147.988754 Da .


Synthesis Analysis

5-Bromo-2-methyl-2-pentene has been used as a synthetic reagent in the formation of sesqueterpenoid . It is also employed in the preparation of geranlol-3-14C . Further, it is used in the preparation of penifulvin A, which is a sesquiterpenoid with a novel dioxa-fenestrane structure .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain with a bromine atom attached to the fifth carbon . The double bond is located between the second and third carbon atoms .


Chemical Reactions Analysis

This compound, like other alkenes, can undergo electrophilic addition reactions . For example, it can react with bromine in a reaction known as bromination .


Physical and Chemical Properties Analysis

This compound has an average mass of 149.029 Da and a monoisotopic mass of 147.988754 Da . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Electrochemical Reduction Studies

The electrochemical reduction of halopentanes, including compounds structurally similar to 5-Bromo-2-pentene, has been studied. Research by Wayne A. Pritts and D. Peters (1994) showed that carbon cathodes in dimethylformamide can yield a range of hydrocarbons like cyclopentane, n-pentane, and various pentenes through electrochemical processes.

Synthesis of Polyenals

Research on the synthesis of ω-bromo polyenals from carbonyl compounds, as reported by D. Soullez, G. Plé, and L. Duhamel (1997), demonstrates the transformation of 5-bromopenta-2,4-dienal into various conjugated tri-, tetra-, and penta-enals. This showcases the relevance of brominated pentenes in organic synthesis.

Catalysis in Olefin Isomerization

The catalytic isomerization of olefins, including compounds related to this compound, is a significant area of study. For instance, G. Bond and R. A. Hillyard (1968) discussed the role of tris(triphenylphosphine)rhodium halides in catalyzing the isomerization of cis-2-pentene to trans-2-pentene and 1-pentene.

Catalytic Dehydrohalogenation

The dehydrohalogenation of alkyl halides to pentene, explored by S. Kamiguchi et al. (2003), is another area where compounds like this compound are relevant. This study used halide clusters for catalytic activity, yielding various pentenes.

Synthesis of Silanorcaranes

In the field of organometallic chemistry, E. Rosenberg and J. J. Zuckerman (1971) synthesized 2-silanorcaranes using a series of reactions involving compounds like 5-bromo-1-pentene.

Synthesis of Deuterated Olefins

The synthesis of deuterated olefins, as detailed by D. Kovachic and L. C. Leitch (1961), highlights the importance of bromopentenes in preparing deuterated ethylenes, propylenes, butenes, and pentenes.

Reactions with Triphenylphosphine

The reaction of 5-bromo-3-penten-2-one with triphenylphosphine, as researched by J. Font and P. March (1981), is another example demonstrating the utility of brominated pentenes in organic synthesis.

Isomerization over ZSM-5 Catalysts

The isomerization of 1-pentene over ZSM-5 catalysts, studied by Torsten Maeurer and B. Kraushaar-Czarnetzki (1999), shows the relevance of such compounds in catalytic processes.

Elimination Reactions Study

In undergraduate organic laboratory settings, the elimination reactions of alkyl halides have been investigated, as demonstrated by Devin R. Latimer (2003). This research involves compounds like 1-bromopentane or 2-bromopentane, showing applications in educational contexts.

Mechanism of Action

Target of Action

5-Bromo-2-pentene is an alkene, a class of compounds that primarily undergo reactions with electrophiles due to the electron-rich nature of the carbon-carbon double bond . The primary targets of this compound are therefore electrophilic species that can participate in addition reactions with the alkene.

Mode of Action

The mode of action of this compound involves electrophilic addition, a common reaction mechanism for alkenes . In this process, the bromine atom in this compound acts as an electrophile, being attracted to the electron-rich alkene. This results in the formation of a cyclic bromonium ion intermediate . The bromine atom is then replaced by a nucleophile in the second step of the reaction .

Biochemical Pathways

For instance, halogenation can lead to the formation of vicinal dihalides, which are used in various biochemical processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the course of the reaction . Additionally, the solvent used can also influence the reaction, with polar protic solvents known to speed up the rate of S N 1 reactions . The temperature and pH of the environment could also potentially influence the stability and efficacy of this compound.

Safety and Hazards

5-Bromo-2-pentene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-pentene are not well-studied. It is known that alkenes like this compound can participate in various biochemical reactions. For instance, they can undergo free radical bromination and nucleophilic substitution

Molecular Mechanism

It is known that alkenes can participate in a variety of reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression or enzyme activity.

Properties

IUPAC Name

(E)-5-bromopent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUCEINLRQGOSH-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51952-42-2
Record name 5-bromopent-2-ene
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